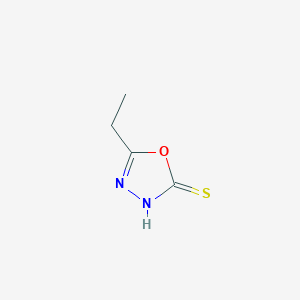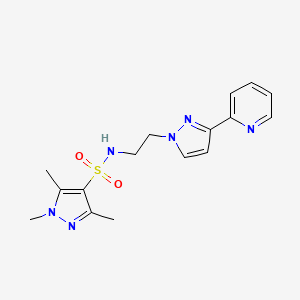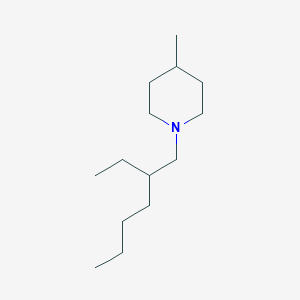
1-(2-Ethyl-hexyl)-4-methyl-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Ethylhexyl acrylate” is a colorless liquid acrylate used in the making of paints, plastics, and adhesives . It has an odor that has been variously described as pleasant or acrid and musty . “Ethylhexylglycerin” or “octoxyglycerin”, is a glyceryl ether that is commonly used as part of a preservative system in cosmetic preparations .
Synthesis Analysis
A method for producing “Ethylhexylglycerin” involves stirring 2-ethylhexyl glycidyl ether, water, an organic solvent, and a catalyst; reacting the resulting mixture with stirring at 80 to 120 °C for 15 to 25 hours to synthesize ethylhexyl glycerin .
Molecular Structure Analysis
The molecular structure of “2-Ethylhexyl acrylate” and “1-Hexanol, 2-ethyl-” can be viewed using Java or Javascript .
Chemical Reactions Analysis
Poly (2-ethylhexyl acrylate) can be prepared via atom transfer radical polymerization, reverse atom transfer radical polymerization, and conventional free radical polymerization .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, “2-Ethylhexyl acrylate” has a boiling point of 180 to 186 °C . The density of “2-Ethylhexanol” at 20 °C is 0.832 - 0.834 g/cm3 .
Aplicaciones Científicas De Investigación
Molecular and Crystal Structures
- The study by Kuleshova & Khrustalev (2000) examined the molecular and crystal structures of hydroxy derivatives of hydropyridine, including compounds similar to "1-(2-Ethyl-hexyl)-4-methyl-piperidine". This research highlighted the role of intramolecular and intermolecular hydrogen bonds in molecular packing.
Synthesis and Molecular Structure Analysis
- A research by Khan et al. (2013) focused on the synthesis and molecular structure of compounds similar to "1-(2-Ethyl-hexyl)-4-methyl-piperidine". The study revealed how molecular structures form hydrogen-bonded dimers in the crystal lattice.
Biological and Pharmacological Activities
- Research by Galt et al. (1989) explored novel piperidine derivatives for their potential opiate analgesic properties, indicating the pharmacological relevance of such compounds.
Influence of Substituents and Geometry
- The influence of methyl substituents and N-oxide formation on the geometry and intermolecular interactions of piperidine derivatives was examined by Żesławska et al. (2020). This research is relevant for understanding the structural variations and their effects.
Cardiovascular Activity and Electrochemical Analysis
- The cardiovascular activity and electrochemical oxidation of certain nitriles, including those involving piperidine, were studied by Krauze et al. (2004), providing insights into the potential medical applications of these compounds.
Neuroprotective Potential
- Chenard et al. (1995) identified 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent NMDA antagonist, suggesting the neuroprotective potential of piperidine derivatives.
Anticancer Potential
- Rehman et al. (2018) explored the synthesis of new piperidine derivatives and evaluated them as anticancer agents, indicating the significance of such compounds in cancer research.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-ethylhexyl)-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N/c1-4-6-7-14(5-2)12-15-10-8-13(3)9-11-15/h13-14H,4-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQVKFGCSLQYIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1CCC(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-hexyl)-4-methyl-piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2401056.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2401059.png)

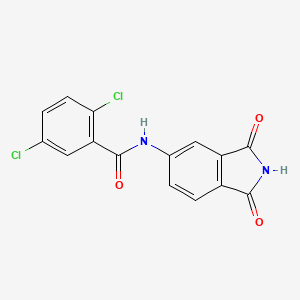
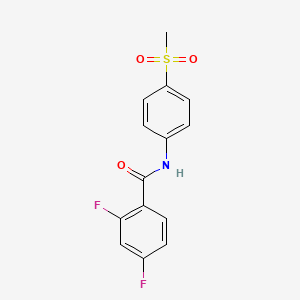

![4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2401071.png)
![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2401072.png)
![N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-2-[methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2401075.png)

